molecular formula C24H20FNO4S B2630697 3-(benzenesulfonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866726-20-7

3-(benzenesulfonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2630697
CAS No.: 866726-20-7
M. Wt: 437.49
InChI Key: XRKCZDGDNUAFTA-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic quinolin-4-one derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a fused bicyclic structure core, substituted with a benzenesulfonyl group at the 3-position, an ethoxy group at the 6-position, and a (4-fluorophenyl)methyl moiety at the 1-position. These substituents are strategically chosen to enhance the molecule's lipophilicity, steric bulk, and electronic properties, which are critical for interacting with biological targets . Compounds within the quinolin-4-one class, particularly those with sulfonyl and arylalkyl substituents, have demonstrated promising biological activities in scientific research. Structural analogs of this compound have been investigated for their potential as enzyme inhibitors and for their activity in various disease models, suggesting its utility as a key intermediate or a biological probe in hit-to-lead optimization campaigns . The mechanism of action for related dihydroquinolin-4-one compounds is often associated with the inhibition of specific enzymes or the modulation of cellular signaling pathways, which may lead to effects such as the inhibition of cancer cell proliferation . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4S/c1-2-30-19-12-13-22-21(14-19)24(27)23(31(28,29)20-6-4-3-5-7-20)16-26(22)15-17-8-10-18(25)11-9-17/h3-14,16H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKCZDGDNUAFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors One common method involves the reaction of benzenesulfonyl chloride with an appropriate quinoline derivative under basic conditions to introduce the benzenesulfonyl group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of more environmentally friendly reagents and solvents to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products Formed

Scientific Research Applications

3-(Benzenesulfonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with the active site of enzymes, inhibiting their activity. The fluorophenylmethyl group can enhance the compound’s binding affinity to specific receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name R<sup>3</sup> (Position 3) R<sup>6</sup> (Position 6) R<sup>1</sup> (Position 1) Key Structural Differences vs. Target Compound Evidence ID
Target Compound Benzenesulfonyl Ethoxy 4-Fluorophenylmethyl - -
1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-quinolin-4-one 4-Isopropylphenylsulfonyl Ethoxy 4-Chlorophenylmethyl Increased lipophilicity (isopropyl, Cl); altered steric bulk 5
3-(Benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]-quinolin-4-one Benzenesulfonyl Fluoro 4-Methylphenylmethyl Reduced solubility (fluoro vs. ethoxy); weaker H-bonding 6
6-Ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-quinolin-4-one 4-Fluorobenzoyl Ethoxy 4-Methoxyphenylmethyl Sulfonyl → benzoyl; enhanced π-π interactions (methoxy) 8

Substituent Analysis

  • Position 3 (Sulfonyl vs. Benzoyl):
    The benzenesulfonyl group in the target compound provides stronger electron-withdrawing effects and hydrogen-bond acceptor capacity compared to the 4-fluorobenzoyl group in . This may enhance binding to polar enzyme active sites .
  • Position 6 (Ethoxy vs. Fluoro):
    The ethoxy substituent in the target compound improves aqueous solubility relative to the fluoro group in , which is more electronegative but reduces steric accessibility .
  • Position 1 (4-Fluorophenylmethyl vs. Other Aromatic Groups): The 4-fluorophenylmethyl group balances lipophilicity and electronic effects.

Pharmacological Implications

While explicit activity data are absent in the provided evidence, structural trends suggest:

  • Sulfonyl-containing compounds (e.g., target compound, ) may exhibit stronger target binding due to sulfonyl’s hydrogen-bonding capacity.
  • Ethoxy vs. Fluoro at Position 6: Ethoxy’s bulkiness might hinder metabolic degradation compared to smaller substituents like fluoro.
  • 4-Fluorophenylmethyl vs. 4-Methoxyphenylmethyl: The latter’s methoxy group () could enhance solubility but reduce CNS penetration due to increased polarity .

Biological Activity

3-(benzenesulfonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound's unique structure, characterized by the presence of a benzenesulfonyl group, an ethoxy group, and a fluorophenylmethyl substituent, suggests diverse pharmacological applications.

Chemical Structure and Properties

The molecular formula for this compound is C24H20FNO4S, with a molecular weight of approximately 437.5 g/mol. The compound features a quinoline core that is known for its biological activity, particularly in anticancer and antimicrobial research.

PropertyValue
Molecular FormulaC24H20FNO4S
Molecular Weight437.5 g/mol
IUPAC Name3-(benzenesulfonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
CAS Number866726-20-7

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Anticancer Activity
Studies have shown that derivatives of quinoline compounds possess anticancer properties. For instance, the compound may inhibit specific kinases involved in cancer cell proliferation and survival. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

2. Antimicrobial Properties
The presence of the benzenesulfonyl group enhances the compound's ability to interact with bacterial enzymes. Preliminary studies indicate that it exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. This makes it a candidate for further investigation as an antibacterial agent.

3. Anti-inflammatory Effects
Quinoline derivatives are often explored for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in inflammatory diseases.

The biological effects of 3-(benzenesulfonyl)-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Binding : It could bind to receptors that modulate cellular responses, influencing pathways related to growth and inflammation.
  • DNA Intercalation : The structure may allow intercalation into DNA, disrupting replication and transcription processes.

Case Studies

Recent studies have explored the efficacy of this compound in various biological contexts:

Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines demonstrated that treatment with the compound led to a significant decrease in cell viability compared to controls. The mechanism involved apoptosis induction through caspase activation.

Study 2: Antimicrobial Activity
Research involving Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at micromolar concentrations. This supports its potential use as a novel antibacterial agent.

Q & A

Q. How can researchers minimize off-target effects in kinase inhibition studies?

  • Methodological Answer :
  • Selectivity Screening : Use broad-panel kinase assays (e.g., DiscoverX KINOMEscan).
  • Proteomic Profiling : SILAC-based mass spectrometry to identify non-kinase targets.
  • CRISPR Knockout : Validate hits by deleting putative targets (e.g., MAPK14) in cell lines .

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